4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C17H12F3NO and a molecular weight of 303.28 g/mol . This compound features a naphthyloxy group and a trifluoromethyl group attached to an aniline core, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Naphthyloxy Formation: The initial step involves the formation of the naphthyloxy group. This can be achieved by reacting naphthol with an appropriate halogenated compound under basic conditions.
Aniline Derivative Formation: The next step involves the introduction of the trifluoromethyl group to the aniline derivative. This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: Finally, the naphthyloxy group is coupled with the trifluoromethylated aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline can be compared with other similar compounds to highlight its uniqueness:
4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at a different position, leading to different chemical and biological properties.
4-(1-Naphthyloxy)-2-(methyl)aniline: Lacks the trifluoromethyl group, resulting in lower lipophilicity and different reactivity.
4-(1-Naphthyloxy)-2-(chloromethyl)aniline: Contains a chloromethyl group instead of trifluoromethyl, affecting its chemical behavior and applications.
Properties
IUPAC Name |
4-naphthalen-1-yloxy-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-10-12(8-9-15(14)21)22-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGXPMKITYZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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